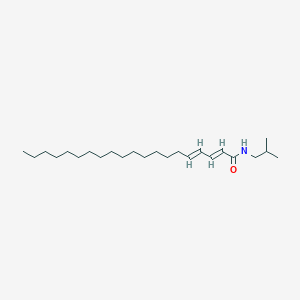
2-Hydroxy-6-oxoocta-2,4,7-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-oxoocta-2,4,7-trienoate is an oxo carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Lipid Oxidation and Amino Acid Degradation
- Study: Zamora, Gallardo, and Hidalgo (2008) investigated lipid oxidation products and their ability to degrade amino acids through a Strecker-type mechanism. They confirmed that lipid oxidation products like 2-Hydroxy-6-oxoocta-2,4,7-trienoate can significantly contribute to the degradation of surrounding amino acids (Zamora, Gallardo, & Hidalgo, 2008).
Lipid Peroxidation Dynamics
- Study: Wilcox and Marnett (1993) explored the role of 13-Hydroperoxyoctadeca-9,11,15-trienoic acid in lipid peroxidation, highlighting the formation of epoxyaryl ethers through a key cyclization step in lipid peroxidation processes (Wilcox & Marnett, 1993).
Advanced Chemical Oxidation in Waste Treatment
- Study: Huang, Dong, and Tang (1993) focused on the role of hydroxyl radicals in advanced chemical oxidation processes, which are effective in destroying organic pollutants. This process involves hydroxyl radicals reacting with compounds like 2-Hydroxy-6-oxoocta-2,4,7-trienoate (Huang, Dong, & Tang, 1993).
Novel Fluorescence Probes Development
- Study: Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species, utilizing compounds like 2-Hydroxy-6-oxoocta-2,4,7-trienoate for selective detection of specific species (Setsukinai et al., 2003).
Eigenschaften
Produktname |
2-Hydroxy-6-oxoocta-2,4,7-trienoate |
|---|---|
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
(2Z,4E)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid |
InChI |
InChI=1S/C8H8O4/c1-2-6(9)4-3-5-7(10)8(11)12/h2-5,10H,1H2,(H,11,12)/b4-3+,7-5- |
InChI-Schlüssel |
BJIODCHLKBGSCT-BZDQXIRASA-N |
Isomerische SMILES |
C=CC(=O)/C=C/C=C(/C(=O)O)\O |
SMILES |
C=CC(=O)C=CC=C(C(=O)O)O |
Kanonische SMILES |
C=CC(=O)C=CC=C(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)




![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237308.png)
![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)




![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)